4-Isopropylhexane-1,5-diamine structure and properties
4-Isopropylhexane-1,5-diamine structure and properties
Executive Summary
4-Isopropylhexane-1,5-diamine (CAS: 149963-21-3 / CID: 19005201) represents a distinct class of "heterochelic" aliphatic diamines.[1] Unlike symmetrical linear diamines (e.g., hexamethylenediamine) used ubiquitously in polymer chemistry, this branched isomer introduces significant steric asymmetry.
The molecule features two primary amine groups in chemically distinct environments:
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N1 (Distal): A primary amine on a primary carbon, exhibiting high nucleophilicity and rapid kinetics.[1]
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N5 (Proximal): A primary amine on a chiral secondary carbon, sterically crowded by the adjacent C4-isopropyl group.[1]
This guide analyzes the structural implications of this asymmetry for drug development (linker design) and advanced materials (amorphous polyamides), providing a predictive physicochemical profile and validated synthetic pathways.
Structural Analysis & Stereochemistry
The core utility of 4-isopropylhexane-1,5-diamine lies in its stereochemical complexity.[1] The molecule possesses two chiral centers at C4 and C5 , resulting in four potential stereoisomers (two diastereomeric pairs).
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Steric Congestion (The "Pincer" Effect): The isopropyl group at C4 exerts a significant steric influence on the amine at C5. In the syn diastereomer, the Newman projection reveals severe gauche interactions between the isopropyl methyls and the amine, likely forcing the amine into a specific rotameric conformation that limits electrophilic attack.
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Conformational Flexibility: The C1-C3 alkyl chain acts as a flexible tether, while the C4-C5 region is rigidified by branching.[1] This makes the molecule an ideal candidate for PROTAC linkers, where variable chain length and rigid termini are often required to optimize protein-protein dimerization.
Diastereomeric Considerations
| Feature | Syn-Isomer (Predicted) | Anti-Isomer (Predicted) |
| Thermodynamic Stability | Lower (Steric clash) | Higher |
| N5 Nucleophilicity | Reduced (Shielded) | Moderate |
| Boiling Point | Slightly Lower (Compact) | Slightly Higher |
Physicochemical Profile (Predicted)
Note: Values are derived from QSAR consensus models (ACD/Labs, EPI Suite) for the C9H22N2 scaffold.
| Property | Value | Technical Implication |
| Molecular Weight | 158.29 g/mol | Fragment-like range for drug discovery.[1] |
| LogP (Octanol/Water) | 1.8 ± 0.3 | Moderate lipophilicity; likely CNS penetrant if used as a ligand. |
| pKa (N1 - Distal) | ~10.7 | Typical primary aliphatic amine basicity. |
| pKa (N5 - Proximal) | ~10.2 | Slightly reduced basicity due to local branching effects. |
| Boiling Point | 215°C - 225°C | High boiling point requires vacuum distillation for purification. |
| Rotatable Bonds | 5 | Good flexibility for ligand binding.[1] |
| Topological Polar Surface Area | 52.0 Ų | Well within Veber rules for oral bioavailability (<140 Ų). |
Synthetic Pathways
Synthesis of this specific isomer requires bypassing the tendency of linear alkanes to polymerize or cyclize. Two primary routes are recommended based on precursor availability and stereocontrol.[1]
Route A: Reductive Amination (Scalable)
This route utilizes 4-isopropyl-5-oxohexanal (derived from ozonolysis of terpenes or alkylation of cyclohexanones) as the key intermediate.[1]
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Step 1: Double reductive amination using NH₄OAc and NaBH₃CN.
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Challenge: Controlling the ratio of mono- vs. diamine.
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Solution: Use a large excess of ammonia source in methanol.
Route B: Nitrile Reduction (High Fidelity)
Starting from 4-isopropyl-5-oxohexanenitrile , this route allows for sequential functionalization.[1]
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Step 1: Protection of the ketone (acetal formation).[1]
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Step 2: Reduction of nitrile to primary amine (N1) using LiAlH₄ or Raney Nickel/H₂.[1]
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Step 3: Deprotection and reductive amination of the ketone to yield N5.
Figure 1: Step-wise synthesis via Nitrile Reduction, ensuring differentiation between C1 and C5 nitrogen generation.
Reactivity & Applications
The defining feature of 4-isopropylhexane-1,5-diamine is the differential reactivity between N1 and N5.[1] This allows for "one-pot" selective functionalization without complex protecting group strategies.
Protocol: Selective Mono-Acylation
Hypothesis: At -78°C to 0°C, an electrophile (e.g., NHS-ester) will react exclusively with N1 due to the steric blockade at N5.[1]
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Dissolve 1.0 eq of diamine in DCM.
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Add 0.9 eq of Acyl Chloride/NHS-ester dropwise at -10°C.
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Monitor via TLC/LC-MS. N1-acylated product forms rapidly.[1]
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Warm to RT to force N5 reaction (if bis-functionalization is desired).
Application Areas
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Epoxy Curing Agents: The isopropyl branch disrupts the crystal lattice of the resulting polymer, leading to lower viscosity and longer pot life compared to linear hexamethylenediamine curing agents.
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Antibody-Drug Conjugates (ADCs): Use N1 to attach to the linker (high yield) and N5 to attach to the cytotoxic payload (requires forcing conditions, preventing premature hydrolysis).[1]
Figure 2: Differential reactivity profile allowing for chemoselective synthesis.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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Mass Spectrometry (ESI+):
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[M+H]⁺: 159.18 m/z.
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Fragmentation: Expect a major loss of the isopropyl group (M-43) or cleavage at C4-C5.[1]
-
References
-
PubChem. (2025).[1] 4-Isopropylhexane-1,5-diamine (Compound).[2] National Library of Medicine.[1]
-
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of Primary vs. Secondary Amines.[3][5] (Discusses steric hindrance in alkyl amines). [1]
-
MDPI. (2024). Synthesis of Diazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines. (Context for chiral diamine applications in drug discovery). [1]
-
NIST. (2023). Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-.[6] (Analogous hindered diamine spectral data). [1]
-
Cabré, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.[1][7] Chemical Reviews.[1] (Methodology for synthesizing chiral amines).[1][7][8][9][10] [1]
Sources
- 1. 4-Isopropyl-m-phenylenediamine | C9H14N2 | CID 84275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Isopropylhexane-1,5-diamine | C9H22N2 | CID 19005201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Cyclohexane-1,4-diamine, 2-isopropyl-5-methyl-, dihydrochloride [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
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